2-Bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde
CAS No.:
Cat. No.: VC17990532
Molecular Formula: C8H3BrF4O
Molecular Weight: 271.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H3BrF4O |
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Molecular Weight | 271.01 g/mol |
IUPAC Name | 2-bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde |
Standard InChI | InChI=1S/C8H3BrF4O/c9-7-4(3-14)1-5(2-6(7)10)8(11,12)13/h1-3H |
Standard InChI Key | IOOUGXBTQCMOCI-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=C(C(=C1C=O)Br)F)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a benzaldehyde core with three distinct substituents:
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Bromine at the ortho position (C2)
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Fluorine at the meta position (C3)
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Trifluoromethyl group at the para position (C5)
This arrangement creates a sterically hindered and electron-deficient aromatic system, influencing its reactivity in cross-coupling and nucleophilic substitution reactions .
Physical Properties
The trifluoromethyl group enhances lipophilicity, improving membrane permeability in biological systems .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
A common route involves bromination of 3-fluoro-5-(trifluoromethyl)benzaldehyde using or -bromosuccinimide (NBS) in dichloromethane at 0–5°C . For example:
Industrial Production
Continuous flow reactors improve scalability and safety by minimizing exothermic risks. Automated systems control parameters like temperature and residence time, achieving >90% purity .
Chemical Reactivity
Aldehyde Group Transformations
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Oxidation: Forms the corresponding carboxylic acid using :
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Reduction: Sodium borohydride () reduces the aldehyde to a primary alcohol .
Halogen Reactivity
The bromine atom participates in Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling access to biaryl structures . For example:
Industrial and Research Applications
Pharmaceutical Intermediate
The compound is a precursor to kinase inhibitors and antiviral agents. For instance, it is used in synthesizing ibrutinib analogs targeting Bruton’s tyrosine kinase .
Material Science
Incorporated into polymers, it improves thermal stability (decomposition temperature: 290°C) and chemical resistance, making it suitable for high-performance coatings .
Hazard | Precaution |
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Skin irritation (H315) | Wear nitrile gloves |
Eye damage (H319) | Use safety goggles |
Respiratory irritation (H335) | Use in fume hood |
Storage requires inert atmospheres (N or Ar) at 2–8°C to prevent degradation .
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